Serdexmethylphenidate chloride is a novel central nervous system stimulant primarily used for the treatment of Attention Deficit Hyperactivity Disorder. It is a prodrug of dexmethylphenidate, which means that it is pharmacologically inactive until metabolized in the body. The chemical structure of serdexmethylphenidate chloride is complex, with the molecular formula and a molecular weight of approximately 535.98 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and methanol, but only slightly soluble in alcohol and acetone .
Serdexmethylphenidate chloride undergoes hydrolysis in the gastrointestinal tract to yield dexmethylphenidate, which is the active form. This conversion is facilitated by enzymes that are not yet fully characterized. Following this, dexmethylphenidate can be further metabolized in the liver into various metabolites, including d-α-phenyl-piperidine acetic acid and other oxidation products . The general reaction pathway can be summarized as follows:
As a prodrug, serdexmethylphenidate chloride exhibits minimal biological activity until it is converted to dexmethylphenidate. Once activated, dexmethylphenidate functions as a norepinephrine-dopamine reuptake inhibitor, enhancing neurotransmitter levels in the synaptic cleft, which contributes to its efficacy in treating Attention Deficit Hyperactivity Disorder. Studies indicate that serdexmethylphenidate has a lower potential for abuse compared to its active form due to its slower onset of action when administered orally or intravenously .
The synthesis of serdexmethylphenidate chloride involves several steps, starting from simpler chemical precursors. A notable method includes the use of methylphenidate derivatives that undergo specific chemical modifications to introduce the prodrug characteristics. The synthesis process has been detailed in patents that describe various methods for producing serdexmethylphenidate and its conjugates .
Serdexmethylphenidate chloride is primarily used in the treatment of Attention Deficit Hyperactivity Disorder. Its formulation as part of the medication Azstarys allows for once-daily dosing, which can improve patient compliance. The prodrug nature of serdexmethylphenidate enables a more controlled release of dexmethylphenidate, potentially reducing side effects associated with rapid peaks in drug concentration .
Clinical studies have evaluated the interactions between serdexmethylphenidate chloride and other medications, particularly focusing on its pharmacokinetics and potential for abuse. Results indicate that while it can be effective when used alone or in combination with other stimulants, care must be taken regarding cardiovascular effects and interactions with other central nervous system stimulants .
Several compounds share similarities with serdexmethylphenidate chloride, particularly within the class of methylphenidates:
| Compound Name | Type | Unique Features |
|---|---|---|
| Dexmethylphenidate | Stimulant | Active form; higher abuse potential compared to prodrug |
| Methylphenidate | Stimulant | Racemic mixture; more side effects due to rapid action |
| Lisdexamfetamine | Prodrug | Converted to dextroamphetamine; different mechanism |
| Amphetamine | Stimulant | Directly increases release of dopamine; higher abuse risk |
Serdexmethylphenidate chloride's uniqueness lies in its prodrug formulation, which allows for gradual activation and potentially lower abuse potential compared to other stimulants like dexmethylphenidate and methylphenidate .
The synthesis of serdexmethylphenidate chloride originates from dexmethylphenidate hydrochloride, the active enantiomer of methylphenidate. The process begins with the preparation of racemic methylphenidate precursors through a sequence of coupling and reduction reactions. Benzyl cyanide undergoes coupling with 2-chloropyridine to form racemic nitrile intermediates, which are subsequently hydrated to amides using concentrated sulfuric acid [1]. Catalytic hydrogenation with platinum oxide (PtO₂) selectively reduces the pyridine ring, yielding a 4:1 diastereomeric mixture of erythro and threo isomers [1].
Epimerization via potassium tert-butoxide in toluene shifts the equilibrium toward the desired threo isomer, which is then resolved using dibenzoyl-D-tartaric acid (D-DBTA) to achieve enantiomeric excess (>99% ee) [1]. The final conversion to dexmethylphenidate hydrochloride involves esterification with methanol under acidic conditions, followed by salt formation with ethereal HCl [1]. This precursor serves as the foundation for serdexmethylphenidate synthesis.
Chiral resolution ensures stereochemical purity. The use of D-DBTA selectively crystallizes the desired (R,R)-enantiomer of dexmethylphenidate, while kinetic epimerization minimizes undesired diastereomers [1]. In later stages, iodide displacement with the nicotinoyl-L-serine moiety occurs in acetone, facilitated by sodium iodide, to establish the quaternary ammonium center [4].
The synthesis employs tert-butyl groups to protect hydroxyl and carboxyl functionalities during coupling steps. For instance, O-tert-butyl-L-serine’s hydroxyl and carboxyl groups remain shielded until the final deprotection stage [4]. Acid-labile protecting groups ensure selective removal without disrupting the ester or amide bonds.
Deprotection is achieved using hydrochloric acid in dioxane, cleaving the tert-butyl ethers and esters to unmask the free hydroxyl and carboxyl groups essential for prodrug activation [4]. This step demands precise control of stoichiometry and reaction time to prevent over-acidification, which could degrade the sensitive quaternary ammonium structure [1].
Final purification leverages differential solubility in mixed solvent systems. The hydrochloride salt of serdexmethylphenidate crystallizes from methyl isobutyl ketone (MIBK) and heptane, yielding a white to off-white crystalline powder with >99% purity [1] [2]. Process parameters such as cooling rate, seed crystal addition, and solvent ratios are optimized to minimize impurities like residual dexmethylphenidate or incompletely deprotected intermediates [3].
Analytical validation via HPLC ensures batch consistency. A mobile phase of acetonitrile and hexane sulfonic acid (60:40 v/v) resolves serdexmethylphenidate from synthetic byproducts, with detection at 236 nm providing robust quantification [3]. Forced degradation studies under acidic, alkaline, and oxidative conditions confirm the stability of the crystalline form, with <2% degradation observed under accelerated testing [3].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic arrangement of crystalline serdexmethylphenidate chloride. Serdexmethylphenidate chloride exists as a white to off-white crystalline powder with defined stereochemistry containing three absolute stereocenters [1] [2]. The compound crystallizes with a molecular formula of C₂₅H₃₀N₃O₈·Cl and molecular weight of 535.98 g/mol [2] [3].
The crystalline nature of serdexmethylphenidate chloride facilitates X-ray diffraction studies, which reveal critical structural parameters including unit cell dimensions, space group symmetry, and precise atomic coordinates. The crystal structure exhibits a pyridinium quaternary salt formation where the methylene linker connects to the pyridine nitrogen, creating a covalent bond that forms the quaternary ammonium structure [3]. This structural feature contributes to the compound's low lipophilicity and reduced gastrointestinal absorption characteristics.
Single-crystal X-ray diffraction analysis provides definitive confirmation of the stereochemical configuration at the three defined stereocenters, establishing the absolute configuration as (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid chloride [4] [1]. The technique enables precise determination of bond lengths, bond angles, and molecular conformations within the crystal lattice.
Powder X-ray diffraction serves as a complementary technique for polymorph identification and characterization of the bulk crystalline material. The crystalline polymorphic form influences dissolution behavior, stability, and bioavailability characteristics of the pharmaceutical compound [5]. Analysis of diffraction patterns provides fingerprint identification of specific crystal forms and enables detection of potential polymorphic transformations during manufacturing or storage.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of serdexmethylphenidate chloride through detailed analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The complex molecular structure containing multiple functional groups yields characteristic NMR signatures that enable complete structural assignment.
¹H NMR spectroscopy reveals distinct chemical shift patterns for the various proton environments within the molecule. The aromatic protons of the phenyl ring appear in the downfield region between 7.0-7.6 ppm, characteristic of benzene ring substitution patterns [6]. The piperidine ring protons exhibit complex multipicity patterns reflecting the cyclic constraint and stereochemical environment. The methylene linker protons connecting the carbamate functionality to the pyridinium ring provide diagnostic signals for confirming the prodrug linkage integrity.
The pyridine ring protons demonstrate characteristic chemical shifts reflecting the quaternary nitrogen formation and electronic effects of the carboxamide substitution. The serine-derived portion contributes distinctive patterns for the hydroxymethyl group and the carboxylic acid functionality. Integration values confirm the expected proton ratios for the molecular formula, while coupling patterns establish connectivity relationships between adjacent carbon centers.
¹³C NMR spectroscopy provides complementary structural information through analysis of carbon environments. The carbonyl carbons of the ester, carbamate, and amide functionalities appear in characteristic downfield regions between 170-185 ppm [7] [8]. The aromatic carbons of both the phenyl and pyridine rings exhibit chemical shifts in the 125-150 ppm range, with specific patterns reflecting substitution effects and quaternary nitrogen influence.
The piperidine ring carbons display distinct chemical shifts reflecting their aliphatic nature and stereochemical environment. The methylene carbon linking the carbamate to the pyridium nitrogen provides a diagnostic signal confirming the prodrug architecture. Advanced two-dimensional NMR techniques including COSY, HSQC, and HMBC experiments establish complete connectivity relationships and enable unambiguous structural assignment [9].
High-resolution mass spectrometry provides definitive molecular weight determination and elemental composition confirmation for serdexmethylphenidate chloride. The technique enables measurement of accurate mass values with sufficient precision to distinguish between possible molecular formulas and confirm the expected composition of C₂₅H₃₀N₃O₈⁺·Cl⁻ [10] [11].
Electrospray ionization mass spectrometry generates the protonated molecular ion [M]⁺ at m/z 500.2033, corresponding to the inner salt form of serdexmethylphenidate. The high-resolution measurement confirms the molecular formula C₂₅H₂₉N₃O₈ with mass accuracy typically within 5 ppm of the theoretical value [12]. Isotopic pattern analysis validates the presence of chlorine through observation of the characteristic M+2 peak with appropriate intensity ratios.
Collision-induced dissociation experiments reveal diagnostic fragmentation patterns that confirm the prodrug structure and linkage points. Key fragmentation pathways include cleavage of the carbamate bond releasing dexmethylphenidate (m/z 233), loss of the serine moiety, and characteristic pyridinium ring fragmentations [6]. These fragmentation patterns provide structural confirmation and enable differentiation from potential impurities or degradation products.
Mass spectrometry analysis of stressed degradation samples identifies specific cleavage products confirming the prodrug mechanism. Acidic hydrolysis generates fragments including dexmethylphenidate (m/z 233.32), carboxylic acid derivatives (m/z 277.32), and pyridinium-serine conjugates (m/z 225.09) [6]. Basic hydrolysis produces different fragmentation patterns reflecting alternative cleavage pathways at the amide linkage.
Computational molecular modeling provides theoretical insights into the three-dimensional structure, conformational preferences, and electronic properties of serdexmethylphenidate chloride. Density functional theory calculations enable optimization of molecular geometry and prediction of spectroscopic properties for comparison with experimental observations [13] [14].
Quantum chemical calculations using appropriate basis sets determine optimized molecular geometries, revealing preferred conformations of the flexible piperidine ring and serine side chain. The calculations confirm the energetically favored conformations and identify potential conformational barriers that influence molecular flexibility and biological activity. Electronic structure analysis reveals charge distribution patterns and molecular electrostatic potential surfaces that correlate with the compound's physicochemical properties.
Molecular dynamics simulations provide insights into conformational sampling and molecular flexibility in solution environments. These calculations reveal accessible conformational states and their relative populations, contributing to understanding of structure-activity relationships and prodrug activation mechanisms [13]. The simulations account for solvation effects and intermolecular interactions that influence molecular conformation in physiological environments.
Computational studies of the prodrug activation mechanism through carbamate hydrolysis provide mechanistic insights into the enzymatic cleavage process. Transition state calculations identify activation barriers and preferred reaction pathways for conversion to the active dexmethylphenidate metabolite [14]. These theoretical predictions support experimental kinetic studies and contribute to understanding of the prolonged-release characteristics.